molecular formula C10H8BrFO3 B13697332 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate

2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate

Cat. No.: B13697332
M. Wt: 275.07 g/mol
InChI Key: HWXLZIGAYATPJL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, along with an oxoethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate typically involves the reaction of 3-bromo-4-fluoroacetophenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

Major Products Formed

    Substitution: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The oxoethyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 2-(2-Bromo-4-fluorophenyl)acetonitrile
  • 1-Bromo-4-fluorobenzene

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, along with the oxoethyl acetate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

[2-(3-bromo-4-fluorophenyl)-2-oxoethyl] acetate

InChI

InChI=1S/C10H8BrFO3/c1-6(13)15-5-10(14)7-2-3-9(12)8(11)4-7/h2-4H,5H2,1H3

InChI Key

HWXLZIGAYATPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=C(C=C1)F)Br

Origin of Product

United States

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